(2R,5S)-1,2,5-Trimethylpiperazine oxalate physical properties
(2R,5S)-1,2,5-Trimethylpiperazine oxalate physical properties
An In-depth Technical Guide to the Physical Properties of (2R,5S)-1,2,5-Trimethylpiperazine Oxalate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical properties of (2R,5S)-1,2,5-Trimethylpiperazine oxalate and outlines the standard methodologies for the determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Introduction and Chemical Identity
(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a specific stereoisomer of 1,2,5-trimethylpiperazine, presented as an oxalate salt. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the physical properties of its derivatives is crucial for drug design, formulation, and manufacturing. The stereochemistry, indicated by the (2R,5S) designation, is a critical aspect of the molecule's identity, as different stereoisomers can have vastly different biological activities and physical properties. The oxalate salt form is often used to improve the stability and handling of amine-containing compounds.
The fundamental chemical and structural identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine | [1] |
| CAS Number | 1523541-95-8 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂O₄ | [1][2][4] |
| Molecular Weight | 218.25 g/mol | [1][2][4] |
| Canonical SMILES | C[C@@H]1CNCN1C.O=C(O)C(=O)O | [1] |
| InChI Key | NBBIBDQOZBEFCJ-UOERWJHTSA-N | [1] |
| Physical State | Solid | [1] |
| Purity | Typically available at ≥95% to 97% | [1][3][5] |
Determination of Critical Physical Properties: A Methodological Approach
While basic identifiers are available from commercial suppliers, critical physical property data such as melting point, solubility, and pKa are not readily found in the public domain. The following sections describe the standard, self-validating experimental protocols for determining these essential parameters.
Melting Point Analysis
Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically suggests a high-purity substance, while a broad melting range often indicates the presence of impurities. For drug development, the melting point is a critical parameter for stability, polymorph screening, and formulation design.
Recommended Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of (2R,5S)-1,2,5-Trimethylpiperazine oxalate into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A suitable temperature range would be from ambient to a temperature well above the expected melting point (e.g., 250 °C).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area, providing further information about the compound's crystallinity.
Causality Behind Experimental Choices: DSC is preferred over traditional capillary methods because it provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal events such as decomposition or polymorphic transitions. The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Aqueous Solubility
Importance: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. Understanding solubility in different pH environments is essential for developing oral dosage forms.
Recommended Protocol: pH-Dependent Equilibrium Solubility Assay
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
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Sample Incubation: Add an excess of (2R,5S)-1,2,5-Trimethylpiperazine oxalate to each buffer solution in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: After equilibration, filter the samples to remove undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: Plot the measured solubility as a function of pH.
Causality Behind Experimental Choices: This method provides a comprehensive understanding of how solubility changes with pH, which is crucial for predicting a drug's behavior in the gastrointestinal tract. Using HPLC for quantification ensures high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for pH-dependent solubility determination.
pKa Determination
Importance: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. For a basic compound like a piperazine derivative, the pKa values will determine the extent of its protonation. This is critical for understanding its solubility, absorption, and interaction with biological targets.
Recommended Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a known amount of (2R,5S)-1,2,5-Trimethylpiperazine oxalate in water or a co-solvent system if solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a strong base (e.g., NaOH).
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Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
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Data Analysis: The pKa values are determined from the inflection points of the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the curve.
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa. It measures the change in pH upon the addition of an acid or base, allowing for a precise determination of the equilibrium constants for protonation/deprotonation events.
Spectroscopic Characterization for Structural Verification
To confirm the identity and purity of (2R,5S)-1,2,5-Trimethylpiperazine oxalate, a combination of spectroscopic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the proton environment of the molecule. One would expect to see distinct signals for the three methyl groups and the protons on the piperazine ring. The coupling patterns and chemical shifts would be crucial for confirming the stereochemical arrangement.
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¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the two carbons of the oxalate counter-ion.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated free base, [C₇H₁₆N₂ + H]⁺, at m/z ≈ 129.14.
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Infrared (IR) Spectroscopy:
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The IR spectrum would be expected to show characteristic stretches for N-H bonds (if any secondary amines are present after salt formation), C-H bonds, and strong absorptions corresponding to the carboxylate groups of the oxalate counter-ion.
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Summary and Conclusion
(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a chiral compound for which basic chemical identifiers are known. However, a comprehensive profile of its physical properties, which is essential for its application in research and drug development, is not currently available in the public literature. This guide has outlined the standard, robust methodologies for determining its melting point, aqueous solubility, and pKa. The application of these experimental protocols, combined with thorough spectroscopic characterization, will provide the necessary data to enable the effective use of this compound in a scientific setting.
References
- (2R,5S)-1,2,5-TRIMETHYLPIPERAZINE OXALATE - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f468193]
- 1523541-95-8|(2R,5S)-1,2,5-Trimethylpiperazine oxalate - BLDpharm. [URL: https://www.bldpharm.com/products/1523541-95-8.html]
- (2S,5R)-1,2,5-Trimethylpiperazine oxalate - BLDpharm. [URL: https://www.bldpharm.com/products/1523541-99-2.html]
- (2R,5S)-1,2,5-Trimethylpiperazine oxalate 97% | CAS: 1523541-95-8 | AChemBlock. [URL: https://www.achemblock.com/products/G-7465.html]
- (2S,5R)-1,2,5-Trimethylpiperazine oxalate - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/or1020682]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1523541-95-8|(2R,5S)-1,2,5-Trimethylpiperazine oxalate|BLD Pharm [bldpharm.com]
- 3. (2R,5S)-1,2,5-Trimethylpiperazine oxalate 97% | CAS: 1523541-95-8 | AChemBlock [try.achemblock.com]
- 4. 1523541-99-2|(2S,5R)-1,2,5-Trimethylpiperazine oxalate|BLD Pharm [bldpharm.com]
- 5. 1152367-85-5 Cas No. | (2S,5R)-1,2,5-Trimethylpiperazine oxalate | Apollo [store.apolloscientific.co.uk]
